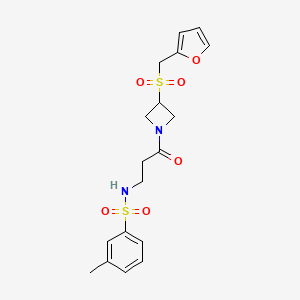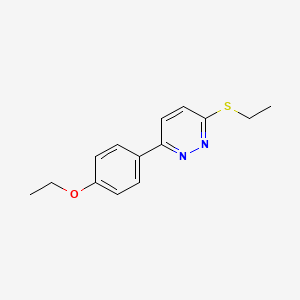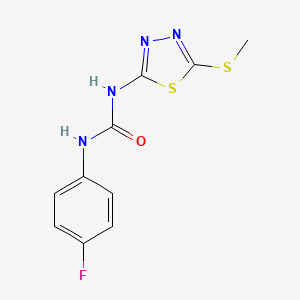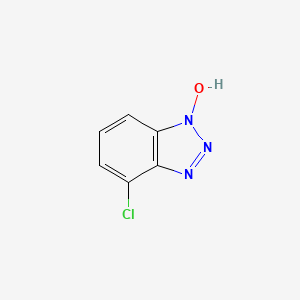![molecular formula C16H13BrF3NO B2671685 1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-28-4](/img/structure/B2671685.png)
1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule. It likely contains a bromophenyl group, a trifluoromethyl group, and an anilino group attached to a propanone backbone .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the propanone backbone. The exact structure would depend on the specific locations of the bromophenyl, trifluoromethyl, and anilino groups .Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves various chemical reactions, including Grignard reactions, oxidation, condensation, and cyclization processes, highlighting the complex chemistry involved in creating these compounds and their derivatives. For instance, a method for synthesizing 1-[3-(Trifluoromethyl)phenyl]-2-propanone, which shares some structural similarities with the target compound, was developed using a combination of Na2Cr2O7 and concentrated sulfuric acid as oxidants, achieving an overall yield of 82.5% (Qiao Lin-lin, 2009).
Photophysical and Photochemical Properties
Research on compounds with similar structures has explored their photophysical and photochemical properties. For example, studies on substituted trans-4-aminostilbenes have shown that the photochemical behavior is highly dependent on the substituent in the N-aryl group, leading to the formation of twisted intramolecular charge transfer (TICT) states in some cases. This behavior is crucial for understanding the light-induced processes in materials that contain such structural motifs (Jye-Shane Yang et al., 2004).
Applications in Material Science
The compound's derivatives have been investigated for their potential applications in material science, particularly in the development of organic semiconductor devices and the study of nonlinear optical properties. For instance, research into chalcone derivatives, which share a core structural similarity with the target compound, has revealed promising linear optical, second, and third-order nonlinear optical properties, making them suitable candidates for use in semiconductor devices (M. Shkir et al., 2019).
Crystal Structure Characterization
The crystal structures of compounds related to 1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone have been characterized, providing insights into their molecular arrangements and interactions. Such structural analyses are fundamental for the design and development of new materials with desired physical and chemical properties (C. Ojala et al., 2001).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. Additionally, the compound could be harmful or toxic if ingested, inhaled, or in contact with skin .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO/c17-13-5-1-11(2-6-13)15(22)9-10-21-14-7-3-12(4-8-14)16(18,19)20/h1-8,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIPFPJTLBNAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-28-4 |
Source


|
| Record name | 1-(4-BROMOPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2671604.png)

![N-(3-acetylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2671611.png)
![3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2671612.png)

![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)


![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)